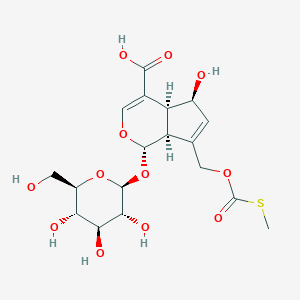

Acide paederosidique

Vue d'ensemble

Description

Le glycinate de fer, également connu sous le nom de bisglycinate ferreux, est une forme chélatée de fer où le fer est lié à l'acide aminé glycine. Ce composé est connu pour sa biodisponibilité élevée et ses effets secondaires gastro-intestinaux minimes par rapport à d'autres suppléments de fer. Il est couramment utilisé pour traiter et prévenir l'anémie ferriprive.

Applications De Recherche Scientifique

Iron glycinate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study iron coordination chemistry and complexation reactions.

Biology: Investigated for its role in iron metabolism and transport in biological systems.

Medicine: Widely used as an iron supplement to treat iron deficiency anemia due to its high bioavailability and minimal side effects

Industry: Employed in food fortification and as a nutrient supplement in various food products

Mécanisme D'action

Iron glycinate exerts its effects primarily through its role in iron supplementation. The chelated form allows for better absorption in the gastrointestinal tract. Once absorbed, iron is utilized in the production of hemoglobin and other iron-containing enzymes. The glycine component helps in the stabilization and transport of iron within the body .

Similar Compounds:

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Iron glycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.

- Side Effects: Iron glycinate causes fewer gastrointestinal side effects compared to other iron salts.

- Stability: The chelated form of iron glycinate is more stable and less affected by dietary inhibitors of iron absorption .

Iron glycinate stands out due to its superior absorption and minimal side effects, making it a preferred choice for iron supplementation.

Safety and Hazards

Paederosidic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Paederosidic acid plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and caspase-9, which are key players in the apoptotic pathway . The compound upregulates pro-apoptotic proteins such as Bid and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, paederosidic acid stimulates the release of cytochrome c from mitochondria, further promoting apoptosis .

Cellular Effects

Paederosidic acid exerts significant effects on various cell types and cellular processes. In lung cancer cells, it induces mitochondria-mediated apoptosis, leading to cell death . The compound also affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation . In hepatocellular carcinoma cells, paederosidic acid inhibits cell growth, invasion, and angiogenesis while promoting apoptosis . These effects are dose-dependent and highlight the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, paederosidic acid exerts its effects through several mechanisms. It binds to and activates caspases, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the P2Y14 receptor, which is implicated in osteoclast formation and neuropathic pain . By downregulating the expression of NFAT2 and ATP6V0D2, paederosidic acid suppresses osteoclastogenesis and alleviates pain . These molecular interactions underscore the compound’s therapeutic potential in treating cancer and osteoarthritis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of paederosidic acid change over time. The compound is stable at room temperature and exhibits long-term effects on cellular function when stored appropriately . In vitro studies have shown that paederosidic acid maintains its bioactivity for extended periods, with significant effects observed after 24 to 48 hours of treatment . In vivo studies indicate that the compound’s effects on cellular function, such as apoptosis and inflammation, persist over time, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of paederosidic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory effects . At higher doses, paederosidic acid may cause adverse effects, including toxicity . Studies have shown that the compound’s therapeutic window is relatively wide, allowing for effective treatment at doses that minimize toxicity . These findings underscore the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Paederosidic acid is involved in several metabolic pathways, primarily those related to apoptosis and inflammation . The compound interacts with enzymes such as caspases and proteins involved in the mitochondrial apoptotic pathway . By modulating these pathways, paederosidic acid influences metabolic flux and metabolite levels, contributing to its bioactivity . These interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis and inflammation.

Transport and Distribution

Within cells and tissues, paederosidic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, paederosidic acid accumulates in specific compartments, such as mitochondria, where it exerts its apoptotic effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Paederosidic acid is primarily localized in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This precise localization is essential for paederosidic acid’s bioactivity and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycinate de fer est généralement synthétisé en faisant réagir du fer réduit avec de la glycine en présence d'acide citrique. La réaction est réalisée à une température contrôlée pour garantir la formation du chélate. Le produit obtenu est ensuite séché par atomisation pour obtenir une poudre fine et fluide .

Méthodes de production industrielle : Dans les milieux industriels, le glycinate de fer est produit en faisant réagir de la poudre de fer avec de la glycine à une température d'environ 50 °C pendant 24 heures. Alternativement, il peut être préparé en faisant réagir de la glycine avec du chlorure ferrique, puis en ajoutant de l'hydroxyde de sodium pour précipiter le glycinate de fer .

Analyse Des Réactions Chimiques

Types de réactions : Le glycinate de fer subit diverses réactions chimiques, notamment :

Oxydation : Le fer dans le complexe glycinate peut être oxydé de l'état ferreux (Fe²⁺) à l'état ferrique (Fe³⁺).

Réduction : Le fer ferrique peut être réduit à nouveau en fer ferreux dans certaines conditions.

Complexation : Le glycinate de fer peut former des complexes avec d'autres ligands, affectant sa stabilité et sa réactivité

Réactifs et conditions courantes :

Oxydation : L'oxygène ou le peroxyde d'hydrogène peuvent être utilisés comme agents oxydants.

Réduction : Des agents réducteurs comme l'acide ascorbique peuvent être utilisés.

Complexation : Divers ligands comme l'acide éthylènediaminetétraacétique (EDTA) peuvent être utilisés pour étudier la formation de complexes.

Principaux produits formés :

Oxydation : Glycinate ferrique.

Réduction : Glycinate ferreux.

Complexation : Divers complexes fer-ligand en fonction des ligands utilisés

4. Applications de la recherche scientifique

Le glycinate de fer a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie de coordination du fer et les réactions de complexation.

Biologie : Investigué pour son rôle dans le métabolisme du fer et le transport dans les systèmes biologiques.

Médecine : Largement utilisé comme supplément de fer pour traiter l'anémie ferriprive en raison de sa biodisponibilité élevée et de ses effets secondaires minimes

Industrie : Employé dans la fortification des aliments et comme supplément nutritif dans divers produits alimentaires

5. Mécanisme d'action

Le glycinate de fer exerce ses effets principalement par son rôle dans la supplémentation en fer. La forme chélatée permet une meilleure absorption dans le tube digestif. Une fois absorbé, le fer est utilisé dans la production d'hémoglobine et d'autres enzymes contenant du fer. La composante glycine aide à la stabilisation et au transport du fer dans le corps .

Composés similaires :

- Sulfate ferreux

- Fumarate ferreux

- Gluconate ferreux

- Citrate ferrique

Comparaison :

- Biodisponibilité : Le glycinate de fer a une biodisponibilité plus élevée que le sulfate ferreux et le fumarate ferreux.

- Effets secondaires : Le glycinate de fer provoque moins d'effets secondaires gastro-intestinaux que les autres sels de fer.

- Stabilité : La forme chélatée du glycinate de fer est plus stable et moins affectée par les inhibiteurs alimentaires de l'absorption du fer .

Le glycinate de fer se distingue par son absorption supérieure et ses effets secondaires minimes, ce qui en fait un choix privilégié pour la supplémentation en fer.

Propriétés

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKKPLVSHVNDV-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)